

Technical Whitepaper: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid

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Compound of Interest

Compound Name: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1281815

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To the intended audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of chemical databases, commercial supplier catalogs, and the scientific literature, it has been determined that a specific entry and associated experimental data for **6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid**, including a registered CAS number, are not publicly available at this time. This suggests that the compound may be novel, not yet synthesized, or not widely characterized in published research.

This guide, therefore, addresses the core chemical scaffold of interest, the imidazo[1,2-a]pyridine ring system, and provides data on structurally similar and isomeric compounds to offer a foundational understanding for researchers exploring this chemical space. The information presented is based on available data for closely related analogs and is intended to serve as a comparative resource.

Physicochemical Properties of Related Imidazo[1,2-a]Pyridine Analogs

To provide context, the following table summarizes key physicochemical properties of several commercially available or literature-documented imidazo[1,2-a]pyridine derivatives. These compounds share the core bicyclic heteroaromatic system and bromine substitution pattern,

differing in the position of the methyl and carboxylic acid groups. This data is crucial for understanding the potential characteristics of the target compound.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
6-Bromo-2-methylimidazo[1,2-a]pyridine	4044-99-9	C ₈ H ₇ BrN ₂	211.06
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid	749849-14-7	C ₈ H ₅ BrN ₂ O ₂	241.04
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate	354548-08-6	C ₉ H ₇ BrN ₂ O ₂	255.07
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid	866135-83-3	C ₉ H ₇ BrN ₂ O ₂	255.07
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid	1427453-96-0	C ₉ H ₇ BrN ₂ O ₂	255.07

Synthesis Strategies for the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in medicinal chemistry. The most common and versatile approach is the condensation reaction between a 2-aminopyridine derivative and an α -haloketone. For the target compound, a plausible synthetic route would involve the reaction of 5-bromo-2-aminopyridine with an appropriate α -haloketoester.

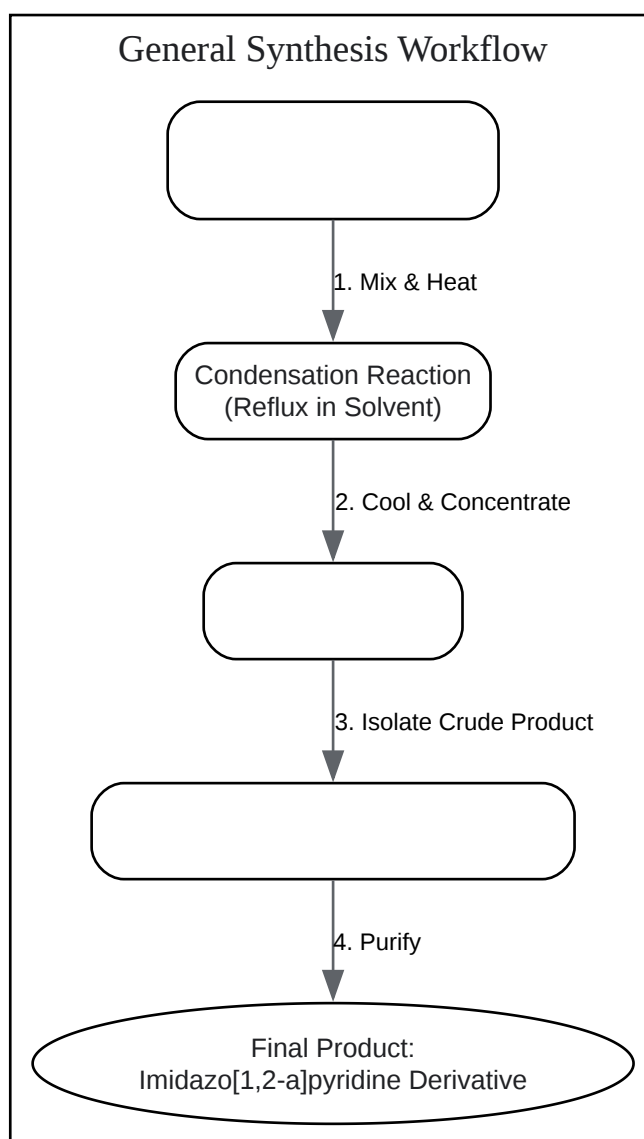
A generalized experimental workflow for the synthesis of a related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, is described in the literature. This can be adapted for the synthesis of the target carboxylic acid, likely through the use of an appropriate starting material like ethyl bromopyruvate followed by hydrolysis of the resulting ester.

General Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis

A representative procedure for a related synthesis is as follows:

- To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., acetonitrile or ethanol), an equimolar amount of an α -halocarbonyl compound is added.
- The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC) for the consumption of starting materials.
- Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the desired imidazo[1,2-a]pyridine derivative.

The following diagram illustrates the general synthetic workflow.



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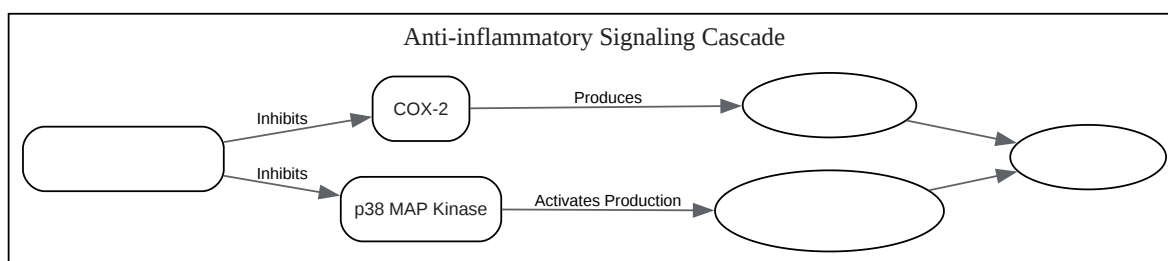
A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.

Potential Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include, but are not limited to, anti-inflammatory, analgesic, and anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of p38 MAP kinase and cyclooxygenase-2 (COX-2), both of which are critical mediators of the inflammatory response. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines and prostaglandins.

The logical relationship for the anti-inflammatory activity of some imidazo[1,2-a]pyridines can be visualized as follows:



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Inhibitory action on key inflammatory signaling pathways.

Conclusion and Future Directions

While a detailed technical guide on "**6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid**" cannot be provided due to the absence of specific data, the information on related analogs offers a valuable starting point for researchers. The synthesis of the imidazo[1,2-a]pyridine core is well-documented, and the known biological activities of this scaffold suggest that the target compound could be of significant interest for further investigation in drug discovery programs.

Future research should focus on the synthesis and characterization of this specific compound. Subsequent studies could then explore its physicochemical properties, in vitro biological activity against a panel of relevant targets, and in vivo efficacy in appropriate disease models. Such a systematic approach would be necessary to fully elucidate the therapeutic potential of this novel chemical entity.

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